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Compound of Interest

Compound Name: Methyl 4-hydroxydecanoate

Cat. No.: B15278702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for
Methyl 4-hydroxydecanoate. Due to the limited availability of published experimental spectra
for this specific compound, this document presents predicted data based on the analysis of its
structural features and comparison with isomeric and related compounds. It also outlines
comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and
characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4-
hydroxydecanoate. These predictions are derived from established principles of organic
spectroscopy and data from similar compounds.

Table 1: Predicted *H NMR Data (CDClIs, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.80 m 1H H-4
3.67 S 3H -OCHs
~2.40 t 2H H-2
~1.60-1.70 m 2H H-3
~1.25-1.45 m 8H H-5, H-6, H-7, H-8
0.88 t 3H H-10
~2.0 (broad) S 1H -OH

Table 2: Predicted *3C NMR Data (CDCls, 100 MHz)

Chemical Shift (6, ppm) Assighment
~174.5 C-1(C=0)
~68.0 C-4 (-CHOH)
~51.5 -OCHs

~38.0 C-3

~34.0 C-2

~31.8 C-8

~29.2 C-6

~25.5 C-5

~22.6 C-9

~14.1 C-10

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

~3400 (broad) Strong O-H stretch (hydroxyl)
2925, 2855 Strong C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)
~1170 Strong C-O stretch (ester)

Table 4: Predicted Mass Spectrometry (Electron lonization - El) Data

miz Relative Intensity Assighment
187 Low [M - H20]*
171 Low [M - OCHs]*
_ [CH(OH)CH2COOCHs]*

103 High

(McLafferty + 1)

[CH2=C(OH)OCHs]*
87 Moderate

(McLafferty rearrangement)
74 Moderate [CH30C(OH)=CH2]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a compound

like Methyl 4-hydroxydecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.

Materials:

e Methyl 4-hydroxydecanoate sample

» Deuterated chloroform (CDCls) with 0.03% tetramethylsilane (TMS)
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5 mm NMR tubes

e Pipettes

 NMR Spectrometer (e.g., Bruker Avance 400 MHz)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-hydroxydecanoate in
about 0.6 mL of CDClIs in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

e Spectrometer Setup:

[¢]

Insert the NMR tube into the spinner turbine and place it in the spectrometer's
autosampler or manually insert it into the magnet.

[¢]

Lock onto the deuterium signal of the CDCls.

[e]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Tune and match the probe for both *H and 3C frequencies.
e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.

» Data Processing:
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[e]

Apply Fourier transformation to the acquired free induction decays (FIDs).

o

Phase correct the spectra.

[¢]

Reference the spectra to the TMS signal at 0.00 ppm for *H and the CDCls signal at 77.16
ppm for 13C.

[¢]

Integrate the peaks in the *H spectrum and pick the peaks for both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Materials:
e Methyl 4-hydroxydecanoate sample

o Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR)
accessory

e Solvent for cleaning (e.g., isopropanol)
o Kimwipes
Procedure:

e Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be
automatically subtracted from the sample spectrum.

o Sample Application: Place a small drop of the neat liquid Methyl 4-hydroxydecanoate
sample directly onto the ATR crystal.

e Spectrum Acquisition:
o Acquire the IR spectrum.

o Typical parameters: spectral range of 4000-400 cm~1, resolution of 4 cm~1, and 16-32
scans.
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o Data Analysis:

o lIdentify the characteristic absorption bands corresponding to the functional groups (e.g.,
O-H, C-H, C=0, C-0).

o Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the
measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

Methyl 4-hydroxydecanoate sample

Gas Chromatograph-Mass Spectrometer (GC-MS)

Solvent (e.g., dichloromethane or ethyl acetate)

Vials for sample preparation
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable volatile solvent.

¢ GC-MS Instrument Setup:

o Set the GC oven temperature program (e.g., start at 50°C, hold for 1 minute, then ramp to
250°C at 10°C/min).

o Set the injector temperature to 250°C and the transfer line temperature to 280°C.
o Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
o Set the mass spectrometer to electron ionization (El) mode at 70 eV.

o Set the mass scan range from m/z 40 to 400.
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« Injection and Analysis:
o Inject 1 pL of the sample solution into the GC.

o The compound will be separated on the GC column and then enter the mass
spectrometer.

o Data Analysis:

o Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to
Methyl 4-hydroxydecanoate.

o Examine the mass spectrum of this peak to determine the molecular ion and the
fragmentation pattern.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel
compound.
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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-hydroxydecanoate: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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